molecular formula C13H18O3 B7938805 4-(3-Ethoxyphenyl)oxan-4-ol

4-(3-Ethoxyphenyl)oxan-4-ol

Cat. No.: B7938805
M. Wt: 222.28 g/mol
InChI Key: VRCIVUXIWJTGHN-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)oxan-4-ol (CAS: 898785-84-7) is a tetrahydropyran derivative substituted with a 3-ethoxyphenyl group at the 4-position of the oxane ring. The compound has a molecular formula of C₁₂H₁₆O₃ (calculated based on substituents) and a purity of 97% .

Properties

IUPAC Name

4-(3-ethoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-12-5-3-4-11(10-12)13(14)6-8-15-9-7-13/h3-5,10,14H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCIVUXIWJTGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)oxan-4-ol typically involves the reaction of 3-ethoxyphenol with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Commonly used solvents include dichloromethane and ethanol, while catalysts like sulfuric acid or sodium hydroxide are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is often a ketone or aldehyde derivative of the original compound.

    Reduction: The primary product is typically the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used but can include ethers and other substituted oxane derivatives.

Scientific Research Applications

4-(3-Ethoxyphenyl)oxan-4-ol has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Ethoxyphenyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Purity Applications
This compound C₁₂H₁₆O₃ Oxan-4-ol 3-Ethoxyphenyl 97% Discontinued; limited data
4-[(Dimethylamino)methyl]oxan-4-ol C₈H₁₇NO₂ Oxan-4-ol Dimethylaminomethyl ≥95% Laboratory reagent
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ Oxan-4-ol 1-Methylpyrazole N/A Small-molecule scaffold
(3-Ethoxy-4-(trifluoromethoxy)phenyl)methanol C₁₀H₁₁F₃O₃ Benzyl alcohol 3-Ethoxy, 4-trifluoromethoxy N/A Specialty synthesis
4-Methoxybenzyl Alcohol C₈H₁₀O₂ Benzyl alcohol 4-Methoxy N/A Pharmaceutical intermediate

Key Findings and Implications

Substituent Effects :

  • The ethoxyphenyl group in this compound provides lipophilicity, which may influence membrane permeability in bioactive molecules. In contrast, trifluoromethoxy groups (as in ) enhance electron-withdrawing properties and metabolic stability .
  • Pyrazole and morpholine substituents (e.g., and ) introduce hydrogen-bonding sites, critical for target engagement in drug discovery .

Synthetic Utility :

  • Oxan-4-ol derivatives are versatile intermediates. For example, (3R,4R)-4-(Hydroxymethyl)oxan-3-ol is a bifunctional building block in polymer and drug synthesis , while this compound’s discontinuation suggests niche or obsolete applications.

Safety Considerations :

  • While specific hazards for this compound are undocumented, analogs like 4-Methoxybenzyl Alcohol require stringent safety protocols due to irritation risks .

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